2,9-Dimethoxybenzo[c]cinnoline 5-oxide
Description
2,9-Dimethoxybenzo[c]cinnoline 5-oxide is a derivative of the benzo[c]cinnoline scaffold, characterized by two methoxy (-OCH₃) groups at the 2- and 9-positions and an N-oxide moiety at the 5-position. Benzo[c]cinnoline derivatives are notable for their heteroaromatic systems, which confer diverse electronic properties and biological activities, including antitumor, antibacterial, and anti-inflammatory effects .
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2,9-dimethoxy-5-oxidobenzo[c]cinnolin-5-ium |
InChI |
InChI=1S/C14H12N2O3/c1-18-9-3-5-13-11(7-9)12-8-10(19-2)4-6-14(12)16(17)15-13/h3-8H,1-2H3 |
InChI Key |
YPPMNAFHXDVKKF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C=C(C=CC3=[N+](N=C2C=C1)[O-])OC |
Canonical SMILES |
COC1=CC2=C(C=C1)N=[N+](C3=C2C=C(C=C3)OC)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key distinctions between 2,9-Dimethoxybenzo[c]cinnoline 5-oxide and structurally analogous compounds:
Key Comparative Analysis
Stability and Reactivity
- Deoxygenation Sensitivity: Unsubstituted benzo[c]cinnoline 5-oxide readily undergoes deoxygenation to benzo[c]cinnoline under basic conditions (e.g., NaOEt, 96% yield) . Methoxy groups in this compound may sterically or electronically stabilize the N-oxide, reducing susceptibility to reduction.
- Thermal Stability : Nitro-substituted derivatives exhibit higher thermal stability due to electron-withdrawing effects, whereas methoxy groups may lower decomposition thresholds .
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